molecular formula C9H6N2O4 B579603 2-Quinoxalinecarboxylic acid, 1,4-dioxide CAS No. 17987-99-4

2-Quinoxalinecarboxylic acid, 1,4-dioxide

Cat. No.: B579603
CAS No.: 17987-99-4
M. Wt: 206.157
InChI Key: WXSUJWYXGUYPCU-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxylic acid, 1,4-dioxide involves the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents . This conjugation leads to an increase in the positive charge at C6 carbon atom as well as stabilization of the intermediate Meis enheimer complex, thereby enhancing its reactivity in nucleophilic substitution reactions .

Safety and Hazards

2-Quinoxalinecarboxylic acid, 1,4-dioxide can cause eye, skin, and respiratory tract irritation . It is recommended to avoid contact with skin and eyes, and use with adequate ventilation .

Future Directions

The increasing incidence of multidrug-resistant TB highlights the urgent need for an intensified quest to discover innovative anti-TB medications . In this study, four new derivatives from the quinoxaline-2-carboxylic acid 1,4-dioxide class were investigated . These compounds present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .

Comparison with Similar Compounds

Properties

IUPAC Name

1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-5-10(14)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSUJWYXGUYPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C[N+]2=O)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170875
Record name 2-Quinoxalinecarboxylic acid, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17987-99-4
Record name 2-Quinoxalinecarboxylic acid, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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